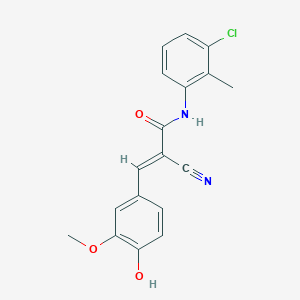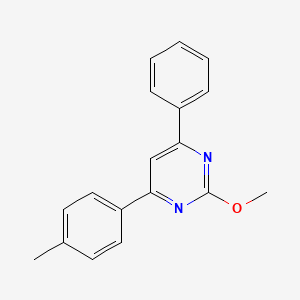
1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as 2-F-4-MAR, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential use as a research tool in the field of neuroscience.
作用机制
The mechanism of action of 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is not fully understood, but it is believed to involve the modulation of serotonin levels in the brain. It has been shown to inhibit the reuptake of serotonin, which leads to an increase in its concentration in the synaptic cleft. This increase in serotonin levels may contribute to the psychoactive effects of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well characterized. However, it has been reported to have psychoactive effects, including euphoria, increased sociability, and mild hallucinations. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine in lab experiments is its high affinity for the serotonin transporter, which makes it a valuable tool for studying the role of serotonin in various neurological disorders. However, one limitation of using this compound is its limited availability and high cost, which may restrict its use in certain research settings.
未来方向
There are several future directions for the study of 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. One direction is to further investigate its mechanism of action and its effects on serotonin levels in the brain. Another direction is to explore its potential therapeutic applications in the treatment of neurological disorders, such as depression, anxiety, and addiction. Additionally, future studies could focus on developing more efficient and cost-effective synthesis methods for this compound to increase its availability for research purposes.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has potential as a research tool in the field of neuroscience. Its high affinity for the serotonin transporter makes it a valuable candidate for studying the role of serotonin in various neurological disorders. However, its limited availability and high cost may restrict its use in certain research settings. Future studies could focus on further investigating its mechanism of action and exploring its potential therapeutic applications.
合成方法
The synthesis of 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 4-(4-methoxy-2,3-dimethylbenzyl)chloride in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization. The yield of this synthesis method is typically around 50-60%.
科学研究应用
1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. This makes this compound a potential candidate for studying the role of serotonin in various neurological disorders, such as depression, anxiety, and addiction.
属性
IUPAC Name |
1-(2-fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-15-16(2)20(24-3)9-8-17(15)14-22-10-12-23(13-11-22)19-7-5-4-6-18(19)21/h4-9H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVOJTWCZZTGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5779189.png)







![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
